![molecular formula C9H8N4O3S2 B232737 N,N-Dimethylaminoethylnitrosoethylurea CAS No. 142713-74-4](/img/structure/B232737.png)
N,N-Dimethylaminoethylnitrosoethylurea
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Overview
Description
N,N-Dimethylaminoethylnitrosoethylurea, also known as DEM, is a chemical compound that has been extensively studied for its potential use in scientific research. DEM is a nitrosourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N-Dimethylaminoethylnitrosoethylurea involves the formation of reactive intermediates that can cause DNA damage. N,N-Dimethylaminoethylnitrosoethylurea has been shown to induce the formation of DNA adducts, which can lead to cell death. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to inhibit the activity of various enzymes involved in DNA repair.
Biochemical and Physiological Effects:
Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea can induce oxidative stress and alter cellular metabolism. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-Dimethylaminoethylnitrosoethylurea in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying cellular processes. However, N,N-Dimethylaminoethylnitrosoethylurea can also be toxic and may have off-target effects, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N,N-Dimethylaminoethylnitrosoethylurea. One area of interest is the development of more targeted derivatives of N,N-Dimethylaminoethylnitrosoethylurea that can selectively induce DNA damage in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of N,N-Dimethylaminoethylnitrosoethylurea. Finally, there is potential for the use of N,N-Dimethylaminoethylnitrosoethylurea in combination with other chemotherapeutic agents to enhance their efficacy.
Synthesis Methods
N,N-Dimethylaminoethylnitrosoethylurea can be synthesized through the reaction of N,N-dimethylaminoethylamine with nitrosourea. The reaction is typically carried out in a solvent such as chloroform or acetone.
Scientific Research Applications
N,N-Dimethylaminoethylnitrosoethylurea has been used in various scientific research applications, particularly in the field of cancer research. Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea has potential as a chemotherapeutic agent due to its ability to induce DNA damage and inhibit cell growth.
properties
CAS RN |
142713-74-4 |
---|---|
Product Name |
N,N-Dimethylaminoethylnitrosoethylurea |
Molecular Formula |
C9H8N4O3S2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |
InChI |
InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |
InChI Key |
JQWUXQRFTBGVEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N(CCN(C)C)N=O |
Canonical SMILES |
CCNC(=O)N(CCN(C)C)N=O |
synonyms |
DMENEU N,N-dimethylaminoethylnitrosoethylurea |
Origin of Product |
United States |
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